

# Budiodarone: A Technical Deep Dive into its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Budiodarone** (formerly ATI-2042) is a novel antiarrhythmic agent developed as a chemical analog of amiodarone.[1][2][3] It was rationally designed to retain the potent antiarrhythmic efficacy of amiodarone while possessing a significantly improved safety profile, primarily due to its shorter half-life.[1][2][4] This is achieved through the introduction of a sec-butyl acetate side chain to the benzofuran moiety, which allows for rapid metabolism by tissue esterases.[1][5] This key structural modification results in a half-life of approximately 7 hours, in stark contrast to the 35-68 days of amiodarone.[1][5] **Budiodarone** exhibits a multi-channel blocking mechanism of action, inhibiting potassium, sodium, and calcium channels, which contributes to its broad-spectrum antiarrhythmic effects.[1][6][7][8] Clinical development has focused on its potential for the management of atrial fibrillation (AF), with Phase 2 trials demonstrating a significant dose-dependent reduction in AF burden.[2][5][9][10]

## **Rationale and Discovery**

The development of **Budiodarone** was driven by the need for a safer alternative to amiodarone, which, despite its high efficacy, is associated with significant toxicities affecting the thyroid, lungs, and liver, largely attributed to its long half-life and tissue accumulation.[1][2] The core discovery strategy was to create a structural analog of amiodarone that would be susceptible to rapid metabolism, thereby reducing its systemic exposure and potential for adverse effects.



The key structural modification in **Budiodarone** is the presence of a sec-butyl acetate side chain at the 2-position of the benzofuran ring.[1] This ester linkage provides a target for ubiquitous tissue and plasma esterases, leading to rapid hydrolysis and inactivation of the drug.[5][11] This design allows for a much shorter half-life and faster clearance from the body compared to amiodarone.[1][2]

## **Synthesis**

The synthesis of **Budiodarone** involves the introduction of the sec-butyl acetate side chain onto the core benzofuran structure. While specific proprietary details of the manufacturing process are not fully public, the general synthetic route involves the formation of the benzofuran moiety followed by the acylation to introduce the side chains.[7] The process requires careful selection of reagents and solvents to ensure high purity of the final product for clinical use.[7]

#### **Mechanism of Action**

**Budiodarone** exerts its antiarrhythmic effects through the modulation of multiple cardiac ion channels, a characteristic it shares with amiodarone.[1][2][6] This multi-channel blockade contributes to its efficacy in treating complex arrhythmias like atrial fibrillation.

- Potassium Channel Inhibition: By blocking potassium channels, **Budiodarone** decreases the efflux of potassium ions during the repolarization phase of the cardiac action potential. This prolongs the action potential duration and the effective refractory period of atrial myocytes, making the cardiac tissue less susceptible to re-entrant arrhythmias.[1][7]
- Sodium Channel Inhibition: **Budiodarone** also blocks sodium channels, reducing the influx of sodium during the depolarization phase of the action potential. This slows the conduction velocity in the atria.[1][7]
- Calcium Channel Inhibition: The blockade of calcium channels by Budiodarone reduces the influx of calcium into cardiac cells.[1][7] This can contribute to slowing the heart rate and reducing cardiac contractility.[1]

These actions collectively lead to a dose-dependent decrease in heart rate, an increase in the atrial refractory period, and prolongation of the stimulus-to-atrium and atrium-to-bundle of His intervals.[1]



#### **Signaling Pathway**

The following diagram illustrates the primary mechanism of action of **Budiodarone** on cardiac myocyte ion channels.



Click to download full resolution via product page

Caption: Mechanism of action of **Budiodarone** on cardiac ion channels.

## **Preclinical Development**

Preclinical studies were designed to characterize the electrophysiological effects, pharmacokinetics, and safety profile of **Budiodarone**. These studies demonstrated that **Budiodarone** retains the electrophysiological properties of amiodarone.[4] Animal studies have shown no evidence of tissue accumulation to date.[12] Preclinical investigations also highlighted its potent inhibitory effects on ventricular tachycardia.[13]

Due to the limited public availability of detailed preclinical protocols, a generalized workflow for the preclinical evaluation of a novel antiarrhythmic agent like **Budiodarone** is presented below.

## **Preclinical Experimental Workflow**





Click to download full resolution via product page

Caption: Generalized preclinical development workflow for **Budiodarone**.

## **Clinical Development**

**Budiodarone** has undergone several clinical trials, including two Phase 2a studies, to evaluate its safety and efficacy in patients with paroxysmal atrial fibrillation.[13] As of early 2024, XYRA, the biopharma company developing the drug, has reached an agreement with the FDA on the design of key studies for a potential New Drug Application.[14]

#### **Phase 2 Clinical Trials**

The most significant published data comes from the PASCAL (Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging) trial.[2][5]



Experimental Protocol: PASCAL Trial[5][9][10]

- Objective: To assess the preliminary safety and efficacy of three different doses of Budiodarone in patients with paroxysmal atrial fibrillation.[9]
- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[5][9]
- Patient Population: 72 patients with paroxysmal atrial fibrillation and a previously implanted dual-chamber pacemaker capable of storing electrograms.[5][9][10] The pacemakers were used to quantify the atrial tachycardia/atrial fibrillation burden (AT/AFB).[9][10]
- Treatment: Patients were randomized to receive placebo, 200 mg, 400 mg, or 600 mg of Budiodarone twice daily for 12 weeks.[5][9][10] This was followed by a 4-week washout period.[9][10]
- Primary Endpoint: The percent change from baseline in AT/AFB over the 12-week treatment period compared to placebo.[9]
- Monitoring: Pacemaker data was interrogated every 4 weeks to assess AT/AFB, and safety was also monitored at these intervals.[9][10]

Results of the PASCAL Trial

The PASCAL trial demonstrated a statistically significant, dose-dependent reduction in atrial fibrillation burden.[2][5][9]

| Treatment Group | Median Reduction in AT/AF<br>Burden vs. Placebo | p-value |
|-----------------|-------------------------------------------------|---------|
| 200 mg BID      | 10% (non-significant)                           | -       |
| 400 mg BID      | 54%                                             | 0.01    |
| 600 mg BID      | 75%                                             | 0.001   |

Data sourced from multiple reports of the PASCAL trial results.[2][9]



In addition to reducing the overall AF burden, **Budiodarone** also reduced the number and duration of AF episodes.[5][9]

A separate preliminary study in six female patients with paroxysmal AF also showed a statistically significant reduction in AF burden with twice-daily dosing of 200, 400, 600, and 800 mg of **Budiodarone** compared to placebo over sequential 2-week periods.[4][5][11]

## **Safety and Tolerability**

In the PASCAL study, **Budiodarone** was generally well-tolerated.[2] Some patients in the **Budiodarone** group experienced a reversible increase in thyroid-stimulating hormone after drug discontinuation.[5] An increase in serum creatinine levels was also observed, which was thought to be due to an inhibitory effect on renal organic cation transport, similar to dronedarone.[5] Importantly, no QT prolongation was observed during the study.[5]

#### **Future Development**

Future clinical trials for **Budiodarone** are planned to be late-stage and will incorporate the use of wearable devices for the early detection and treatment of atrial fibrillation.[12] The FDA has provided guidance on incorporating data from wearable AF monitoring devices into the drug's label, which could allow for dose adjustments based on real-world data to optimize therapeutic levels.[15] The planned Phase 3 program includes an open-label, long-term dose titration study and a 6-month double-blind, randomized, placebo-controlled trial in patients with symptomatic non-permanent AF.[14]

#### Conclusion

**Budiodarone** represents a promising development in the search for safer and more effective treatments for atrial fibrillation. Its rational design, which confers a short half-life and rapid clearance, appears to translate into an improved safety profile compared to its parent compound, amiodarone, while maintaining a potent multi-channel blocking antiarrhythmic effect. The positive results from Phase 2 clinical trials, demonstrating a significant and dose-dependent reduction in AF burden, support its continued development. The planned integration of wearable technology in future trials highlights a modern approach to drug development and personalized medicine in the management of cardiac arrhythmias. Further large-scale, long-term studies are necessary to fully establish the efficacy and safety of **Budiodarone** and its potential role in the clinical management of atrial fibrillation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Budiodarone Wikipedia [en.wikipedia.org]
- 2. medscape.com [medscape.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Buy Budiodarone (EVT-261905) | 335148-45-3 [evitachem.com]
- 7. Buy Budiodarone | 335148-45-3 | >98% [smolecule.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A randomized trial of budiodarone in paroxysmal atrial fibrillation PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. xyra.us [xyra.us]
- 13. Armetheon announces issuance of a new U.S. patent for its Phase 2 clinical stage novel oral anti-arrhythmic budiodarone [innovationsincrm.com]
- 14. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 15. XYRA Receives FDA Guidance on Budiodarone Labeling for Atrial Fibrillation Management with Wearable Monitoring [trial.medpath.com]
- To cite this document: BenchChem. [Budiodarone: A Technical Deep Dive into its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668027#discovery-and-development-history-of-budiodarone]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com